molecular formula C9H14IN B565208 Trimethylphenylammonium-d9 Iodide CAS No. 88278-22-2

Trimethylphenylammonium-d9 Iodide

Cat. No.: B565208
CAS No.: 88278-22-2
M. Wt: 272.177
InChI Key: KKLAORVGAKUOPZ-KYRNGWDOSA-M
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Description

Context of Stable Isotope Labeling in Advanced Chemical and Biochemical Research

Stable isotope labeling involves replacing one or more atoms in a molecule with their heavier, non-radioactive isotopes. Deuterium (B1214612) (²H or D), an isotope of hydrogen, is a favored choice due to its significant mass difference from protium (B1232500) (¹H) and its low natural abundance. This mass difference allows for clear differentiation between labeled and unlabeled compounds using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

In advanced research, deuterium labeling serves multiple purposes. It is instrumental in metabolic studies to trace the pathways of drugs and endogenous compounds. Furthermore, it is a cornerstone of quantitative analysis, where a deuterated compound serves as an ideal internal standard. It exhibits nearly identical chemical and physical properties to its non-labeled counterpart but is clearly distinguishable by its mass. This method, known as isotope dilution mass spectrometry, is a gold standard for accurate quantification in complex matrices.

Significance of Quaternary Ammonium (B1175870) Compounds in Contemporary Chemical Science

Quaternary ammonium compounds (QACs) are organic salts with a positively charged nitrogen atom bonded to four organic groups. This permanent positive charge imparts unique properties, making them valuable in a wide array of applications. They are widely recognized for their surfactant and antimicrobial properties.

In contemporary chemical science, QACs are also investigated for their roles as phase-transfer catalysts, electrolytes in electrochemical applications, and as key components in the synthesis of ionic liquids. Their diverse functionalities and interactions with biological systems continue to make them a subject of intense scientific inquiry.

Research Impetus for Deuterium-Labeled Trimethylphenylammonium Iodide Investigations

The convergence of stable isotope labeling and the inherent utility of QACs has spurred research into deuterated variants like Trimethylphenylammonium-d9 Iodide. The primary impetus for these investigations lies in the need for high-precision analytical standards. The deuteration of the nine hydrogens on the three methyl groups of the trimethylphenylammonium cation creates a significant mass shift, making it an excellent internal standard for quantifying its non-deuterated analog, Trimethylphenylammonium Iodide. scbt.com

This is particularly crucial in environmental analysis and biomedical research, where the accurate measurement of trace levels of such compounds is essential. The use of this compound as an internal standard helps to correct for variations in sample preparation and instrument response, leading to more reliable and reproducible data. Research focuses on leveraging its properties to develop robust analytical methods for monitoring the presence and behavior of phenyltrimethylammonium (B184261) compounds in various matrices.

Data Tables

Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₅D₉N•I scbt.com
Molecular Weight 272.17 g/mol scbt.com
Appearance White to slightly green crystalline powder or flakes chemicalbook.com
Solubility Soluble in water and methanol (B129727) chemicalbook.com
Melting Point 227 °C (sublimes) chemicalbook.com

Compound Comparison

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Applications
This compound 88278-22-2C₉D₉H₅N•I~272.2Isotopic labeling, NMR studies
Phenyltrimethylammonium Iodide 98-04-4C₉H₁₄IN263.12Organic synthesis, phase-transfer catalyst
Tetramethylammonium (B1211777) Iodide 75-58-1[N(CH₃)₄]⁺I⁻201.05Iodination reagent, ferrofluidic assays
(Ferrocenylmethyl)trimethylammonium Iodide 12086-40-7[Fe(C₅H₅)(C₅H₄CH₂N(CH₃)₃)]⁺I⁻397.07Catalysis, ionic liquids, electrochemistry
Trimethylsulfoxonium Iodide 1774-47-6[(CH₃)₃SO]⁺I⁻220.07Methylating agent in organic synthesis

Note: Data for the comparison table was compiled from multiple sources. chemicalbook.comnih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl-tris(trideuteriomethyl)azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N.HI/c1-10(2,3)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H/q+1;/p-1/i1D3,2D3,3D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLAORVGAKUOPZ-KYRNGWDOSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C1=CC=CC=C1.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+](C1=CC=CC=C1)(C([2H])([2H])[2H])C([2H])([2H])[2H].[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676185
Record name N,N,N-Tris[(~2~H_3_)methyl]anilinium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88278-22-2
Record name N,N,N-Tris[(~2~H_3_)methyl]anilinium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization and Structural Investigations of Trimethylphenylammonium D9 Iodide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium-Labeled Species

NMR spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules in solution and the solid state. The introduction of deuterium (B1214612) into Trimethylphenylammonium Iodide provides unique advantages for certain NMR experiments.

Deuterium (2H) NMR for Molecular Dynamics and Conformation

Deuterium (²H) NMR spectroscopy is particularly sensitive to the local environment and motion of the deuterated functional group. In Trimethylphenylammonium-d9 Iodide, the nine deuterium atoms on the trimethylammonium headgroup act as a probe for its rotational dynamics.

Studies on similar onium salts, such as phenyltrimethylammonium-d9 iodide, have utilized ²H NMR to investigate the rotational barriers of the trimethylammonium group. cdnsciencepub.com At temperatures above 300 K, the trimethylammonium group undergoes both rapid methyl and trimethyl rotation, resulting in a characteristic quadrupolar splitting of approximately 11 kHz. cdnsciencepub.com As the temperature is lowered, these motions slow down and eventually enter the rigid lattice limit below 150 K. cdnsciencepub.com

Analysis of the ²H NMR spectra at various temperatures allows for the determination of activation energies for these rotational motions. For instance, in a related compound, the activation energy for trimethyl rotation was found to be 84.3 ± 0.6 kJ/mol. cdnsciencepub.com This type of analysis provides fundamental insights into the conformational flexibility and intermolecular interactions of the quaternary ammonium (B1175870) cation.

Table 1: Representative ²H NMR Parameters for Phenyltrimethylammonium-d9 Iodide

ParameterValueTemperature Range
Quadrupolar Splitting~11 kHz> 300 K
MotionFast methyl and trimethyl rotation> 300 K
MotionRigid lattice< 150 K
Activation Energy (Trimethyl Rotation)84.3 ± 0.6 kJ/mol343 - 432 K

Proton (1H) NMR in Reaction Monitoring and Isotopic Ratio Determination

While the primary feature of this compound is its deuterium labeling, ¹H NMR spectroscopy remains crucial for characterizing the non-deuterated parts of the molecule, such as the phenyl group, and for monitoring chemical reactions. The absence of proton signals in the region corresponding to the trimethylammonium group (typically around 3.0-3.5 ppm) in the ¹H NMR spectrum serves as a direct confirmation of complete deuteration.

In reaction monitoring, changes in the chemical shifts and signal intensities of the phenyl protons can be followed to track the progress of a reaction involving the trimethylphenylammonium cation. Furthermore, ¹H NMR can be used to determine the isotopic ratio in partially deuterated samples by comparing the integrals of the residual proton signals of the trimethylammonium group to those of the phenyl protons.

Table 2: Typical ¹H NMR Chemical Shifts for the Phenyltrimethylammonium (B184261) Cation

ProtonsChemical Shift (ppm)
Phenyl Protons7.0 - 8.0
N-Methyl Protons~3.5

Analysis of Isotopic Effects on NMR Spectral Features

The substitution of protons with deuterium introduces isotopic effects that can be observed in NMR spectra. These effects are primarily due to the different gyromagnetic ratios and quadrupole moments of the two isotopes. huji.ac.il

A primary isotope effect is the difference in chemical shift between the ¹H and ²H signals for the same position in the molecule. huji.ac.il Secondary isotope effects are observed on the chemical shifts of neighboring nuclei. For example, the ¹³C chemical shifts of the carbon atoms in the phenyl ring of this compound will be slightly different from those in its non-deuterated counterpart. These shifts, though small, can provide information about changes in vibrational energy levels and bond lengths upon isotopic substitution. huji.ac.il

Isotope effects also manifest in spin-spin coupling constants. The coupling between a ¹³C nucleus and a deuteron (B1233211) (¹³C-²H) is significantly smaller than the corresponding ¹³C-¹H coupling, approximately scaled by the ratio of the gyromagnetic ratios of ²H and ¹H. huji.ac.il

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Applications

Mass spectrometry is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions. It is an indispensable tool for the characterization and quantification of quaternary ammonium compounds like this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Enhanced Detection Sensitivity

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of pre-charged and polar molecules like quaternary ammonium salts. uvic.cauvic.ca In ESI-MS, a solution of the analyte is sprayed through a charged capillary, generating gas-phase ions that can be analyzed by the mass spectrometer. uvic.ca

For this compound, ESI-MS in positive ion mode will readily detect the intact deuterated cation, [C₆H₅N(CD₃)₃]⁺. The high sensitivity of ESI allows for the detection of very low concentrations of the compound. The choice of solvent is important for efficient ionization, with polar solvents like acetonitrile (B52724) and methanol (B129727) being commonly used. uvic.ca

High-Resolution Mass Spectrometry for Quantitative Analysis of Quaternary Ammonium Compounds

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an ion. This is crucial for confirming the identity of this compound and for distinguishing it from other compounds with similar nominal masses.

The theoretical monoisotopic mass of the Trimethylphenylammonium-d9 cation is 145.1497 m/z. HRMS can measure this mass with high precision, confirming the presence of the nine deuterium atoms. This capability is essential for quantitative studies where the deuterated compound is used as an internal standard. By adding a known amount of this compound to a sample, the concentration of the non-deuterated analogue or other related quaternary ammonium compounds can be accurately determined by comparing their respective signal intensities in the mass spectrum.

Table 3: High-Resolution Mass Spectrometry Data for the Trimethylphenylammonium-d9 Cation

IonTheoretical Monoisotopic Mass (m/z)
[C₆H₅N(CD₃)₃]⁺145.1497

Isotopic Labeling Strategies in Proteomics (e.g., Isobaric Tags for Relative and Absolute Quantitation, QA-iTRAQ)

Isotopic labeling is a cornerstone of quantitative proteomics, enabling the precise comparison of protein abundance between different samples. One of the most prominent methods is the use of Isobaric Tags for Relative and Absolute Quantitation (iTRAQ). mtoz-biolabs.com The iTRAQ methodology involves covalently labeling the N-terminus and lysine (B10760008) side chains of peptides with tags of identical mass. creative-proteomics.com These tags are composed of a reporter group, a balance group, and a peptide-reactive group. mtoz-biolabs.comcreative-proteomics.com While the total mass of the tags is identical (isobaric), upon fragmentation in a tandem mass spectrometer, the reporter ions yield distinct masses, allowing for quantification. mtoz-biolabs.com

A significant advancement in this area is the integration of quaternary ammonium salts (QAS) into the tag design, a strategy known as QA-iTRAQ (Quaternary Ammonium salt-based iTRAQ). 5z.comresearchgate.net The permanent positive charge of the QAS group can enhance ionization efficiency in electrospray ionization mass spectrometry (ESI-MS), leading to improved detection sensitivity for labeled peptides. nih.govmdpi.com

Table 1: Conceptual Design of a QA-iTRAQ 2-Plex Reagent Set

Feature Tag 1 (Light) Tag 2 (Heavy)
Reporter Group Contains ¹²C, ¹⁴N Contains ¹³C, ¹⁵N
Balance Group Contains Deuterium (e.g., -CD₃) Contains Hydrogen (-CH₃)
Total Mass Isobaric (Identical to Tag 2) Isobaric (Identical to Tag 1)
MS/MS Fragment Reporter Ion 1 (Lower Mass) Reporter Ion 2 (Higher Mass)

This table illustrates the principle of how deuterated compounds can be used in an isobaric tagging strategy.

Fragmentation Pathway Analysis using Deuterium Labeling

Understanding how molecules break apart in a mass spectrometer is crucial for structural elucidation. Deuterium labeling is a powerful technique used to trace the atoms within a molecule and unravel complex fragmentation pathways. scielo.brdea.gov By replacing hydrogen with deuterium, which has a mass difference of approximately 1 Da, researchers can track the movement and loss of specific hydrogen atoms during fragmentation. researchgate.net This method is invaluable for distinguishing between proposed fragmentation mechanisms that would otherwise be indistinguishable. researchgate.net

When a peptide is derivatized with a this compound tag, the nine deuterium atoms act as a clear isotopic signature. In tandem mass spectrometry (MS/MS), the derivatized peptide is fragmented, typically through collision-induced dissociation (CID). The resulting fragment ions are analyzed, and their mass-to-charge ratios (m/z) are recorded.

The fragmentation of peptides derivatized with quaternary ammonium salts can proceed through two competing mechanisms: charge-remote fragmentation (ChR) and charge-directed fragmentation (ChD). confederationcollege.ca

Charge-Remote Fragmentation (ChR): In ions without mobile protons, fragmentation can occur at sites remote from the fixed charge of the quaternary ammonium group. confederationcollege.ca

Charge-Directed Fragmentation (ChD): Fragmentation can also be initiated by the creation of a mobile proton, for instance, through Hofmann elimination of the quaternary salt, leading to more conventional peptide backbone cleavages. confederationcollege.ca

By analyzing the fragmentation of a peptide tagged with this compound, researchers can determine which fragments retain the nine deuterium atoms. If a fragment ion shows a mass increase corresponding to the d9-tag, it confirms that this part of the original molecule remained attached to the tag. Conversely, if a neutral loss is observed, comparing the spectra of the d9-labeled and the non-deuterated (d0) analogue can reveal whether the lost fragment contained the trimethylammonium group. This isotopic labeling approach allows for the unambiguous differentiation between fragment ions formed through ChR and ChD pathways. confederationcollege.ca

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared Dichroism for Investigating Molecular Orientation on Surfaces

Infrared (IR) dichroism is a technique that utilizes polarized infrared light to investigate the orientation of molecules, particularly on surfaces or within ordered materials like polymers. mdpi.com The principle lies in the fact that a vibrational mode will absorb infrared light more strongly when the electric field of the light is aligned with the direction of the transition dipole moment of that specific vibration. nih.gov By measuring the absorbance of light polarized parallel and perpendicular to a reference axis, one can determine the average orientation of specific functional groups within the molecule. uni-muenchen.de

For this compound, IR dichroism could be employed to study its orientation when adsorbed onto a surface. Key vibrational modes would be of interest:

Aromatic C-H Stretching: Around 3030 cm⁻¹, characteristic of the phenyl group. pressbooks.pub

Aromatic Ring Vibrations: Peaks in the 1450 to 1600 cm⁻¹ region. pressbooks.pub

C-N Stretching: Vibrations associated with the quaternary ammonium group. uni-muenchen.de

By analyzing the dichroic ratio of these bands, one could deduce the tilt angle of the phenyl ring relative to the surface normal. Similarly, the orientation of the C-N bonds of the (CD₃)₃N⁺ group could be probed. Such studies are crucial for understanding self-assembled monolayers and the interfacial structure of materials where quaternary ammonium compounds are used as surfactants or surface modifiers. acs.org

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Confirmation

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying functional groups and confirming the structure of a molecule. The non-deuterated analogue, Phenyltrimethylammonium Iodide, exhibits characteristic IR absorption bands. nih.gov The spectrum of this compound is expected to show these same characteristic bands, with specific and predictable shifts for the vibrations involving the deuterated methyl groups.

Table 2: Predicted Characteristic FTIR Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Comments
Aromatic C-H Stretch ~3030 Characteristic of the phenyl group, low intensity. pressbooks.pub
C-D Stretch (of CD₃) ~2200-2250 Shifted from the typical C-H stretch (~2950 cm⁻¹) due to the heavier mass of deuterium.
Aromatic C=C Stretch ~1450-1600 A series of peaks typical for the benzene (B151609) ring. pressbooks.pub
C-D Bending (of CD₃) ~1000-1100 Shifted from the C-H bending vibration (~1450 cm⁻¹).
C-N Stretch ~900-950 Associated with the quaternary ammonium cation. uni-muenchen.de
Aromatic C-H Out-of-Plane Bend ~690-900 Position is diagnostic of the substitution pattern of the ring. pressbooks.pub

This table presents expected vibrational frequencies based on known data for similar compounds and the effects of deuteration.

The presence of a strong absorption band for the carbonyl group in ketones typically appears between 1710-1740 cm⁻¹. While not present in this compound itself, this reference point is useful when this compound is used as a tag for molecules containing carbonyls. The clear shift of the C-D stretching and bending vibrations compared to their C-H counterparts provides unambiguous confirmation of successful deuteration. cdnsciencepub.com

Raman Spectroscopic Analysis of Intermolecular Interactions

Raman spectroscopy, a complementary technique to IR spectroscopy, is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. It is an excellent tool for studying intermolecular interactions in the solid state. For this compound, Raman spectroscopy can provide insights into:

Cation-Anion Interactions: The interaction between the large, polarizable iodide anion and the trimethylphenylammonium cation can be probed.

Cation-π Interactions: Potential interactions between the quaternary ammonium group of one molecule and the phenyl ring of a neighboring molecule can be investigated.

Halogen Bonding: In related structures, such as cocrystals of trimethylphenylammonium triiodide, significant I···I halogen bonding has been observed, which can be studied with Raman spectroscopy. bohrium.com

The vibrational spectra of related methylammonium (B1206745) iodide compounds have been studied across wide temperature ranges, revealing information about phase transitions and crystal dynamics. bohrium.com The deuteration in this compound would cause shifts in the Raman bands associated with the methyl groups, similar to those seen in FTIR, aiding in peak assignment and the detailed analysis of molecular and lattice vibrations.

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular packing arrangements. While the specific crystal structure for the d9-deuterated version is not detailed in the search results, extensive crystallographic data exists for its non-deuterated analogue, Trimethylphenylammonium Iodide, and related salts. nih.goviucr.org

The crystal structure of Trimethylammonium Iodide (Me₃NH⁺I⁻) shows that the compound crystallizes in the monoclinic space group P2₁/m. iucr.org In this structure, a notable feature is the short N-H···I hydrogen bond, with an N···I distance of 3.46 Å. iucr.org For Trimethylphenylammonium Iodide, the replacement of a hydrogen with a phenyl group introduces different packing constraints and intermolecular forces, such as van der Waals and potential π-stacking interactions. Studies on cocrystals with triiodide have shown that the (I₃)⁻ anion acts as a halogen bond acceptor, forming diverse 1-D, 2-D, and 3-D packing arrangements. bohrium.commdpi.com

Table 3: Crystallographic Data for Trimethyl(phenethyl)ammonium Iodide (a related compound)

Parameter Value
Formula C₁₁H₁₈N⁺·I⁻
Molecular Weight 291.2
Crystal System Orthorhombic
Space Group P2₁(1)2₁(1)2₁(1)
a (Å) 6.040 (2)
b (Å) 7.689 (2)
c (Å) 26.528 (9)
Volume (ų) 1232 (1)
Z 4

Data from a study on substituted phenethylammonium salts provides insight into the typical crystallographic parameters for such compounds. nih.gov

These solid-state studies are crucial for understanding the fundamental physicochemical properties of the material and how it interacts with other molecules in a structured environment. researchgate.net

Determination of Crystal Structures of Trimethylphenylammonium Iodide Derivatives

In a study on new organoammonium triiodide salts, the crystal structure of Trimethylphenylammonium triiodide was characterized. orientjchem.orgchemicalbook.com The synthesis involved the reaction of trimethylphenylammonium iodide with iodine in a solution of ethanol, dichloromethane, and acetonitrile, which yielded red plate-like crystals. orientjchem.orgchemicalbook.com X-ray diffraction analysis of these crystals provided detailed information about the unit cell dimensions, space group, and atomic coordinates.

While the primary focus of that study was on the triiodide anion and its interactions, the data inherently contains the structural parameters of the Trimethylphenylammonium cation. This cation consists of a planar phenyl group attached to a nitrogen atom, which is also bonded to three methyl groups, forming a tetrahedral geometry around the nitrogen. The positive charge is localized on the ammonium group.

A summary of the crystallographic data for the related Trimethylphenylammonium triiodide is presented below:

Compound Trimethylphenylammonium Triiodide
Chemical Formula C₉H₁₄NI₃
Crystal System Orthorhombic
Space Group Pbca
a (Å) 16.928(3)
b (Å) 12.029(2)
c (Å) 14.341(3)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 2917.4(9)
Z 8
Calculated Density (g/cm³) 2.345
This data is for the triiodide derivative as a proxy for the iodide compound. orientjchem.org

Analysis of Polymorphism and Packing Patterns

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a known phenomenon in triiodide salts. orientjchem.orgchemicalbook.com For instance, tetramethylammonium (B1211777) triiodide and tetraethylammonium (B1195904) triiodide exhibit multiple polymorphic forms. orientjchem.orgchemicalbook.com While the study on Trimethylphenylammonium triiodide did not report polymorphism for this specific compound, it is a possibility for related salts. orientjchem.orgchemicalbook.com

The packing pattern of Trimethylphenylammonium triiodide in the crystalline state is dictated by the electrostatic interactions between the trimethylphenylammonium cations and the triiodide anions, as well as weaker intermolecular forces. The arrangement of these ions in the lattice aims to maximize packing efficiency and stabilize the crystal structure. In the case of the triiodide derivative, the packing is also influenced by interactions involving the larger triiodide anion. orientjchem.orgchemicalbook.com

In the broader context of phenyltrimethylammonium (PTMA) salts used in perovskite films, the presence of the PTMA cation has been shown to influence the crystal orientation. X-ray analyses have revealed that the PTMA cation can direct the formamidinium lead iodide (FAPbI₃) to adopt a more vertically oriented structure, which is beneficial for charge transport in solar cell applications. researchgate.net This suggests that the shape and charge distribution of the trimethylphenylammonium cation play a significant role in directing the packing arrangement in its own salts as well.

Insights into Intermolecular Interactions in the Crystalline State

The crystalline architecture of trimethylphenylammonium salts is stabilized by a network of intermolecular interactions. The primary forces are the ionic bonds between the positively charged trimethylphenylammonium cation and the iodide anion. Beyond these strong electrostatic attractions, weaker interactions such as C-H···I and C-H···π interactions are crucial in defining the three-dimensional structure.

Studies on similar structures, such as [(Sp)-(2-phenylferrocenyl)methyl]trimethylammonium iodide, have shown the presence of numerous weak C-H···I interactions involving the hydrogen atoms of the methyl groups and the iodide anion. tcichemicals.comnih.govresearchgate.net These interactions help to build up a supramolecular assembly, often forming ribbon or layer-like structures. tcichemicals.com

In the context of Trimethylphenylammonium Iodide, one would expect the hydrogen atoms of the methyl groups and the phenyl ring to act as hydrogen bond donors, forming C-H···I interactions with the iodide anion. Additionally, C-H···π interactions, where a C-H bond from a methyl group or an adjacent phenyl ring interacts with the π-electron system of the phenyl ring, are also plausible. These types of interactions are known to be significant in the crystal engineering of aromatic ammonium salts.

The study of Trimethylphenylammonium triiodide also points to the importance of intermolecular forces in the packing of the crystal lattice. orientjchem.orgchemicalbook.com While the focus is on the triiodide, the principles of cation-anion and cation-cation interactions are transferable.

Electron Spin Resonance (ESR) Spectroscopy for Membrane Interactions

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying the interactions of molecules with lipid membranes. acs.orgrsc.org This method is particularly sensitive to the local environment and dynamics of paramagnetic species, such as spin labels. rsc.org While there are no direct ESR studies reported for this compound, the principles of the technique and studies on analogous compounds can provide significant insights into how its membrane interactions could be characterized.

To study the interaction of a non-paramagnetic molecule like Trimethylphenylammonium Iodide with a membrane, spin-labeling techniques are employed. acs.org This can be achieved in two ways: either by attaching a stable radical (spin label), typically a nitroxide, to the molecule of interest, or by incorporating spin-labeled lipids into the membrane.

A study on the interaction of N-alkyl-N,N,N-trimethylammonium salts with phosphatidylcholine bilayers utilized stearic acid spin labels (m-DSA) located at different depths within the membrane. nih.gov The ESR spectra of these spin labels are sensitive to the local order and dynamics of the lipid chains. The presence of the trimethylammonium compounds was found to decrease the orientational order parameter of the lipid chains, indicating a fluidizing effect on the membrane. nih.gov The magnitude of this effect was dependent on the alkyl chain length of the interacting molecule. nih.gov

Similarly, a cationic spin label, 4-trimethylammonium-2,2,6,6-tetramethylpiperidine-d17-1-oxyl iodide (dCAT1), has been used to directly monitor the surface of negatively charged vesicles. uoregon.edu The partitioning of this water-soluble spin label between the aqueous phase and the membrane surface provides a measure of the surface potential of the vesicles. uoregon.edu

Therefore, ESR spectroscopy could be used to investigate the interaction of this compound with model membranes (e.g., liposomes or vesicles) in several ways:

Membrane Fluidity: By incorporating lipid spin probes into the membrane, changes in the ESR spectra upon addition of this compound would indicate how the compound affects the order and dynamics of the lipid acyl chains. A decrease in the spectral splitting would suggest a fluidizing effect.

Surface Binding: Using a water-soluble cationic spin label like dCAT1, one could study the competition between the spin label and this compound for binding to the surface of negatively charged membranes. A displacement of the spin label from the surface would indicate a direct interaction of the target compound with the membrane interface.

Penetration Depth: By using a series of lipids spin-labeled at different positions along the acyl chain, it would be possible to determine the extent to which the phenyl group of this compound penetrates into the hydrophobic core of the membrane.

These ESR-based approaches would provide detailed molecular-level information on the location, orientation, and dynamic effects of this compound within a lipid bilayer, which is crucial for understanding its potential biological activities.

Reaction Mechanisms and Kinetic Isotope Effect Studies Involving Trimethylphenylammonium D9 Iodide

Primary and Secondary Kinetic Isotope Effects (KIE) with Deuterium (B1214612) Labeling

The replacement of hydrogen with its heavier isotope, deuterium, in a reactant molecule like Trimethylphenylammonium-d9 Iodide, can lead to a change in the reaction rate. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for elucidating reaction mechanisms. wikipedia.orgyoutube.com KIEs are classified as either primary or secondary. A primary KIE (PKIE) is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. wikipedia.orgyoutube.comepfl.ch A secondary KIE (SKIE) occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.orgprinceton.edu

Theoretical Basis and Computational Approaches for KIEs

The theoretical foundation of the KIE lies in the difference in zero-point vibrational energies (ZPE) between bonds to the lighter and heavier isotopes. epfl.chprinceton.edu A C-H bond has a higher ZPE than a C-D bond. If this bond is broken in the transition state, it requires more energy to break the C-H bond, resulting in a faster reaction for the deuterated compound (an inverse KIE is also possible). princeton.edu Computational methods, such as density functional theory (DFT), are widely used to predict and analyze KIEs, providing insights into transition state geometries and reaction pathways. nih.govmdpi.comcdnsciencepub.com

Experimental Methodologies for KIE Determination (e.g., competition reactions, natural abundance)

Several experimental techniques are employed to measure KIEs. One common method involves competition reactions, where a mixture of the labeled and unlabeled substrates reacts, and the product ratio is analyzed. nih.gov This approach is often more precise than determining the rates of separate reactions. nih.gov Another technique is the measurement of KIEs at natural abundance using sensitive analytical methods like NMR spectroscopy or mass spectrometry. wikipedia.orgnih.gov This avoids the need for synthesizing isotopically enriched compounds. wikipedia.org

Interpretation of Deuterium KIEs in Rate-Determining Steps

The magnitude of the deuterium KIE provides valuable information about the transition state of the rate-determining step. A significant primary KIE (typically kH/kD > 2) is strong evidence that the C-H bond is being broken in the rate-limiting step. youtube.comresearchgate.netacs.org Conversely, the absence of a significant KIE suggests that C-H bond cleavage is not involved in the slowest step of the reaction. youtube.comresearchgate.netacs.org However, the interpretation can be complex, as factors other than the rate-determining step can influence the observed KIE. researchgate.netacs.org It is crucial to consider the entire reaction mechanism, as a KIE can also arise from a product-determining step that occurs after the rate-limiting step. wikipedia.org

Isotopic Perturbation of Chemical Equilibria and Reaction Dynamics

Isotopic substitution, as in this compound, can also influence the position of chemical equilibria. This "isotopic perturbation of equilibrium" arises from the same zero-point energy differences that cause kinetic isotope effects. acs.orgdntb.gov.uaresearchgate.netnih.gov Deuterium substitution can shift the equilibrium towards the state where the deuterium is in a more stable bonding environment. acs.orgacs.org This effect can be observed and quantified using NMR spectroscopy, providing a precise method for determining small equilibrium isotope effects. acs.orgdntb.gov.ua This phenomenon is particularly useful for studying systems with degenerate or rapidly equilibrating structures. acs.orgacs.org

Advanced Applications in Analytical and Environmental Chemistry Utilizing Trimethylphenylammonium D9 Iodide

Development of Deuterium-Labeled Internal Standards for Quantitative Analysis

In the field of quantitative analysis, particularly when using mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest accuracy and precision. wisdomlib.orgaptochem.com Deuterated compounds like Trimethylphenylammonium-d9 Iodide are ideal for this purpose as they are chemically identical to the analyte of interest but are distinguishable by their mass difference. clearsynth.com This allows the standard to co-elute with the analyte and experience similar behavior during sample preparation, chromatography, and ionization, thereby providing a reliable reference for quantification. aptochem.com

High-Sensitivity Quantification of Analytes in Complex Matrices by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for detecting and quantifying trace levels of compounds in complex biological or environmental samples. lcms.cz The use of a deuterated internal standard, such as this compound, is fundamental to high-sensitivity quantification. nih.gov By adding a known concentration of the deuterated standard to a sample, a ratio of the analyte's response to the standard's response can be calculated. This ratiometric approach, known as the isotope dilution method, allows for precise quantification because it corrects for variations in sample injection volume, extraction efficiency, and instrument response. wisdomlib.orgclearsynth.com This is particularly crucial when analyzing complex matrices like blood plasma, urine, or soil extracts, where endogenous substances can interfere with the analysis. nih.gov

Table 1: Illustrative LC-MS/MS Performance Data for a Hypothetical Analyte Using a Deuterated Internal Standard

ParameterResult
Linear Range50–5000 ng/mL nih.gov
Lower Limit of Quantification (LLOQ)50 ng/mL nih.gov
Inter-batch Precision (CV%)< 7.2% nih.gov
Accuracy Range93.4% to 101.8% nih.gov

This interactive table showcases typical validation data for an LC-MS/MS method, demonstrating the high precision and accuracy achievable with a deuterated internal standard.

Minimizing Matrix Effects and Improving Accuracy in Bioanalytical Methods

A significant challenge in bioanalysis is the "matrix effect," where co-eluting compounds from the biological matrix (e.g., phospholipids (B1166683), salts, proteins) suppress or enhance the ionization of the target analyte in the mass spectrometer's source. nih.govnih.gov This can lead to inaccurate and irreproducible results. bioanalysis-zone.com The most effective strategy to mitigate matrix effects is the use of a stable isotope-labeled internal standard. clearsynth.commdpi.com

Because a deuterated standard like this compound has nearly identical physicochemical properties to the non-deuterated analyte, it experiences the same degree of ionization suppression or enhancement. aptochem.comnih.gov By calculating the peak area ratio of the analyte to the internal standard, the variability caused by the matrix is effectively normalized, leading to a significant improvement in the accuracy and reliability of the quantitative results. clearsynth.comnih.gov

Table 2: Analyte Response in Different Biological Matrices With and Without an Internal Standard (IS)

MatrixAnalyte Peak Area (No IS)Analyte/IS Peak Area RatioMatrix Effect Compensation
Standard Solution1,200,0001.00N/A
Plasma (Protein Precipitated)850,000 (Suppression)1.02Compensated
Urine (Diluted)1,450,000 (Enhancement)0.99Compensated
Hemolyzed Plasma650,000 (Severe Suppression)1.01Compensated

This interactive table demonstrates how an internal standard normalizes the analyte signal, correcting for both ion suppression and enhancement across various complex matrices.

Chromatographic Behavior of Deuterated versus Non-Deuterated Isotopologues

While deuterated and non-deuterated isotopologues are chemically similar, they can exhibit slight differences in chromatographic retention time, a phenomenon known as the chromatographic isotope effect. bioforumconf.comresearchgate.net In reversed-phase liquid chromatography (RP-LC), deuterated compounds often elute slightly earlier than their non-deuterated counterparts. bioforumconf.comcchmc.org

This effect arises from subtle differences in the physicochemical properties caused by the substitution of hydrogen with deuterium (B1214612). The C-D bond is shorter and stronger than the C-H bond, resulting in a slightly smaller molecular volume and reduced lipophilicity for the deuterated molecule. bioforumconf.com Since retention in RP-LC is primarily driven by hydrophobic interactions with the stationary phase, the less lipophilic deuterated compound interacts more weakly and therefore elutes faster. bioforumconf.comcchmc.org While this separation is usually minimal, it is an important consideration in method development to ensure that both peaks are properly integrated and that any potential for differential matrix effects in the small time gap is assessed. oup.com

Table 3: Example Retention Times (RT) for a Non-Deuterated Analyte and its Deuterated (d9) Isotopologue in RP-LC

CompoundRetention Time (minutes)RT Difference (Analyte - d9)
Analyte (d0)15.70 bioforumconf.com0.20 min
Analyte-d915.50

This interactive table illustrates the typical retention time shift observed due to the chromatographic isotope effect, with the deuterated compound eluting slightly earlier.

Investigating Interfacial Phenomena and Adsorption

Beyond its use as an internal standard, the Trimethylphenylammonium cation is a valuable probe molecule for studying interfacial chemistry, particularly the interaction of organic cations with surfaces and membranes. The deuterated form, Trimethylphenylammonium-d9, can be particularly useful in techniques like neutron scattering or certain types of spectroscopy to distinguish the probe molecule from other hydrogen-containing components in the system.

Orientation and Adsorption Mechanisms on Clay Mineral Surfaces

Organically modified clay minerals are of significant interest in environmental science for applications such as the removal of pollutants from water. mdpi.com The adsorption of quaternary ammonium (B1175870) cations like Trimethylphenylammonium onto negatively charged clay mineral surfaces (e.g., montmorillonite, vermiculite) is a key step in creating these "organo-clays." mdpi.comresearchgate.net

Studies have investigated the orientation of Trimethylphenylammonium cations on clay surfaces to understand how they arrange within the interlayer spaces. psu.edu The cation adsorbs by exchanging with the natural inorganic cations on the clay. Research using techniques sensitive to molecular arrangement has shown that the molecule can orient with its phenyl group positioned midway between the opposing clay surfaces. psu.edu Understanding this orientation is crucial as it dictates the physicochemical properties of the modified clay, including its ability to adsorb other organic molecules or anions like iodide. mdpi.comresearchgate.net

Table 4: Adsorption Characteristics of Quaternary Ammonium Cations on Clay Minerals

Clay MineralCation Exchange Capacity (meq/100g)Adsorption MechanismResulting Surface Property
Montmorillonite~95 nih.govCation Exchange, Intercalation mdpi.comHydrophobic
VermiculiteVariableCation Exchange, Interlayer Adsorption researchgate.netAnion Adsorptive researchgate.net
BentoniteVariableCation Exchange, Surface Adsorption researchgate.netHydrophobic

This interactive table summarizes how organic cations like Trimethylphenylammonium modify the properties of different clay minerals through adsorption.

Interactions with Surfactants and Model Membrane Systems

Quaternary ammonium compounds with sufficient alkyl chain length act as cationic surfactants. Trimethylphenylammonium, as a smaller quaternary ammonium salt, is studied for its interactions with both surfactant systems and model biological membranes, such as phospholipid vesicles or monolayers. nih.govresearchgate.net These studies help elucidate how charged organic molecules interact with and potentially disrupt biological structures. nih.gov

Research has shown that such compounds can interact with the charged headgroups of phospholipids in a membrane, and depending on their hydrophobicity, may insert into the lipid bilayer. nih.gov This interaction can alter membrane properties like fluidity and permeability. By comparing the effects of different quaternary ammonium salts, scientists can determine how factors like the presence of a phenyl group influence the molecule's behavior at an interface, providing insights into mechanisms of toxicity or the design of membrane-active agents. nih.gov

Role in Electrochemical Studies of Electrolyte Systems

The non-deuterated form of this compound, Trimethylphenylammonium (TMPA), has been noted for its potential to enhance the performance of certain electrolytes, which is a significant consideration in the development of battery technology. solubilityofthings.com The electrochemical behavior of quaternary ammonium salts, particularly those containing iodide, is a subject of considerable interest in understanding charge transfer mechanisms.

Studies on related compounds, such as (Ferrocenylmethyl)trimethylammonium iodide, provide insights into the electrochemical characteristics of this class of molecules. ajol.infouu.nlacs.org The electrochemical oxidation of the iodide ion is a fundamental process that has been extensively studied at various electrode materials. scielo.org.mx This process is critical in systems where iodide-based redox couples are employed, such as in dye-sensitized solar cells. The presence of the trimethylphenylammonium cation can influence the electrical double layer at the electrode-electrolyte interface, thereby affecting the kinetics of electron transfer reactions.

The primary role of the deuterated form, this compound, in electrochemical studies is often as an internal standard. In techniques like mass spectrometry coupled with electrochemical methods, the known mass difference between the deuterated standard and the non-deuterated analyte allows for accurate quantification, even with variable sample recovery or ionization efficiency.

Table 1: Electrochemical Properties of Related Iodide Systems

SystemElectrodeTechniqueKey FindingsReference
Iodide OxidationFluorine-doped Tin Oxide (FTO) & PlatinumCyclic VoltammetryTwo-step oxidation process observed, with kinetics influenced by the electrode material. scielo.org.mx
(Ferrocenylmethyl)trimethylammonium IodideGlassy CarbonCyclic Voltammetry & Rotating Disk Electrode VoltammetryReversible one-electron redox process. ajol.info
Fe(CN)64– Oxidation with FcTMAPF6Platinum NanoelectrodeScanning Electrochemical MicroscopyElectrical double layer significantly influences electron-transfer kinetics. acs.org

This table presents data on related iodide systems to infer the potential electrochemical context for this compound.

Environmental Research Applications in Interacting with Pollutants

In environmental science, this compound is primarily utilized as an internal standard for the analysis of quaternary ammonium compounds (QACs) in various environmental matrices. QACs are a class of compounds that see widespread use and are of environmental interest. nih.govplos.orgchinesechemsoc.orgunlv.edu The use of deuterated standards like this compound is crucial for the accurate quantification of these pollutants in complex samples such as soil and sewage sludge. nih.govplos.org

The trimethylphenylammonium cation itself can engage in noncovalent interactions with other molecules, a property that has been explored in the context of supramolecular chemistry. mdpi.com This suggests a potential for interaction with various pollutants through mechanisms such as electrostatic interactions, hydrogen bonding, and π-π stacking. For instance, cationic polymers that feature trimethylammonium groups have demonstrated the ability to bind with and remove antibiotic pollutants from water. nih.gov

Furthermore, specific quaternary ammonium salts have been investigated for their capacity to capture airborne pollutants. One study detailed the use of a quaternary ammonium aminooxy reagent to chemoselectively capture carbonyl compounds from the ambient air. acs.org While not a direct application of this compound, this highlights the potential of the functional group to interact with and sequester pollutants. The interaction of QACs with pollutants is a versatile area of research, underscoring their significance in environmental chemistry. solubilityofthings.com

Table 2: Research on Quaternary Ammonium Compounds and Pollutant Interaction

Quaternary Ammonium Compound TypePollutantApplication/FindingReference
Deuterated Benzalkonium Chlorides (BACs)BACsUsed as internal standards for the analysis of BACs in biological samples. nih.gov
Poly[(4-vinylbenzyl)trimethylammonium chloride]Nalidixic Acid (antibiotic)Removal of the antibiotic from water via electrostatic and π–π interactions. nih.gov
2-(aminooxy)ethyl-N,N,N-trimethylammonium iodideCarbonyl CompoundsChemoselective capture of carbonyl pollutants from the air. acs.org
TrimethylphenylammoniumHalometalatesFormation of supramolecular complexes through noncovalent interactions. mdpi.com

This table showcases the interaction of various quaternary ammonium compounds with pollutants, providing a framework for the potential environmental research applications of this compound.

Tracing and Metabolomic Studies in Chemical Biology with Trimethylphenylammonium D9 Iodide

Use as Isotopic Tracers in Biochemical Pathways (In Vitro and Ex Vivo)

Stable isotope tracers are fundamental to metabolomics for mapping the flow of atoms through metabolic networks. Trimethylphenylammonium-d9 iodide, with its deuterated methyl groups, is particularly suited for tracing the metabolism of trimethylammonium-containing compounds in various biological systems.

In vitro and ex vivo studies using deuterated compounds allow researchers to follow the metabolic conversion of a substrate into various products under controlled conditions. For instance, tissue slices or cell cultures can be incubated with this compound to identify which enzymes or pathways are responsible for its potential modification or degradation. This approach has been widely used with other deuterated molecules to map metabolic activities with high resolution. researchgate.netdiva-portal.org For example, studies have successfully used deuterated water (²H₂O) to probe de novo lipogenesis in human liver tissue ex vivo by measuring deuterium (B1214612) incorporation into lipids. diva-portal.org

Similarly, this compound can be employed as an internal standard in mass spectrometry-based quantitative metabolomics. Due to its nearly identical chemical behavior to its non-deuterated counterpart but distinct mass, it allows for precise quantification of endogenous trimethylphenylammonium or related metabolites in complex biological samples. The use of deuterated standards is a well-established practice to enhance the accuracy of metabolic measurements. researchgate.net

Table 1: Applications of Deuterated Tracers in Biochemical and Metabolic Studies

Deuterated CompoundApplication AreaStudy TypeKey Findings/Purpose
This compound Metabolomics, NMR StudiesIn Vitro / Ex VivoPotential use as a tracer for pathways involving aromatic systems and as an internal standard for mass spectrometry.
d9-Choline / d9-PhosphatidylcholineGut Microbiota MetabolismIn Vivo / Ex VivoConfirmed that gut microbiota are required for the conversion of dietary choline (B1196258) to trimethylamine (B31210) (TMA). isnff-jfb.com
d9-L-carnitine / d9-γ-ButyrobetaineCardiovascular Disease ResearchIn VivoTraced the gut microbial production of TMA and its subsequent oxidation to trimethylamine-N-oxide (TMAO) from dietary L-carnitine. isnff-jfb.com
d9-Trimethylamine N-oxide (d9-TMAO)PharmacokineticsHuman StudiesElucidated the absorption, distribution, metabolism, and excretion (ADME) profile of dietary TMAO, showing near-complete absorption and rapid urinary excretion. nih.govresearchgate.net
[6,6-²H₂]-glucoseCancer MetabolismIn Vivo (DMI)Used in Deuterium Metabolic Imaging (DMI) to map glucose metabolism in real-time within living organisms. nih.gov

Exploration of Microbial Metabolism of Trimethylammonium-Containing Compounds

The human gut microbiota plays a crucial role in metabolizing dietary compounds that are inaccessible to host enzymes. A significant area of research is the microbial production of trimethylamine (TMA) from dietary precursors like choline, phosphatidylcholine, and L-carnitine. nih.gov Elevated levels of the host-derived metabolite trimethylamine-N-oxide (TMAO), which is formed in the liver from TMA, have been linked to various diseases. nih.gov

Deuterium-labeled precursors have been instrumental in confirming the role of gut microbes in TMA production. Studies using d9-choline and d9-L-carnitine have demonstrated that the production of d9-TMA is dependent on a functional gut microbiome. isnff-jfb.com For example, in a study involving the human gut bacterium Emergencia timonensis, the use of [N-(CD₃)₃]-γ-butyrobetaine (a deuterated form of a carnitine-derived metabolite) definitively showed that it was the source of the detected deuterated TMA. nih.gov

While direct studies using this compound in this context are not widely documented, its structure allows it to serve as a valuable probe for exploring the substrate specificity of microbial enzymes involved in TMA synthesis. By incubating this compound with complex gut microbial communities or specific bacterial strains, researchers could investigate:

Whether microbial enzymes can cleave the phenyl group from the trimethylammonium moiety to produce d9-TMA.

The potential inhibitory effects of the trimethylphenylammonium structure on the metabolism of other TMA precursors like choline.

The transport mechanisms for trimethylammonium-containing compounds into bacterial cells.

These studies would provide a deeper understanding of the metabolic capabilities of the gut microbiome and the structural requirements for substrates of TMA-producing enzymes.

Table 2: Selected Studies on Microbial Metabolism Using Deuterated Trimethylammonium Compounds

Deuterated SubstrateOrganism/SystemAnalytical MethodKey FindingReference
[N-(CD₃)₃]-γ-butyrobetaineEmergencia timonensisLC-MS/MSConfirmed that E. timonensis anaerobically converts γ-butyrobetaine to TMA. nih.gov
d9-PhosphatidylcholineMiceMass SpectrometryDemonstrated that oral antibiotics abolished the production of d9-TMAO, confirming the essential role of gut microbiota. isnff-jfb.com
d9-TrimethylamineHumanized-liver micePharmacokinetic ModelingShowed extensive in vivo formation of d9-TMAO in mice with humanized livers, mimicking human metabolism. jst.go.jp
d9-L-carnitineHumansMass SpectrometryLinked dietary L-carnitine, gut microbiota, and TMAO production to cardiovascular risk. isnff-jfb.com

Mechanistic Insights into Enzymatic Reactions using Deuterium Labeling

Deuterium labeling is a powerful technique for probing the mechanisms of enzyme-catalyzed reactions, primarily through the study of the kinetic isotope effect (KIE). mdpi.com The KIE is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org Because the carbon-deuterium (C-D) bond is stronger and has a lower zero-point energy than a carbon-hydrogen (C-H) bond, reactions that involve the cleavage of this bond in the rate-determining step will proceed more slowly. nih.gov The magnitude of this KIE can provide crucial information about the transition state of the reaction.

In the context of this compound, the nine deuterium atoms on the methyl groups can be used to investigate enzymes that might act on this moiety. For example, if an enzyme were to catalyze the demethylation of the trimethylphenylammonium group, a significant KIE would be expected if the C-D bond cleavage is part of the rate-limiting step.

The general principle can be illustrated as follows:

Primary KIE: If an enzyme directly breaks one of the C-D bonds of a methyl group during the slowest step of the reaction, a large primary KIE (typically kH/kD > 2) would be observed. This would strongly suggest that C-H bond cleavage is central to the chemical transformation.

Secondary KIE: If the deuterium-labeled atoms are not directly involved in bond breaking but are located near the reaction center, a smaller secondary KIE (kH/kD ≈ 1.0-1.4) might be observed. This can provide information about changes in hybridization or the steric environment of the active site during the reaction. wikipedia.org

While specific enzymatic reactions involving this compound are not extensively documented, the principles of KIE can be applied to hypothesize its use. It could be a valuable tool for studying the mechanisms of, for example, putative N-demethylases or other enzymes that might interact with quaternary ammonium (B1175870) compounds. By comparing the reaction rates of the deuterated and non-deuterated versions of trimethylphenylammonium iodide with a purified enzyme, researchers could gain fundamental insights into its catalytic mechanism. nih.govannualreviews.org

Table 3: Conceptual Use of this compound in KIE Studies

Mechanistic QuestionExperimental ApproachExpected Outcome if C-D Cleavage is Rate-LimitingMechanistic Insight Gained
Is N-demethylation rate-limiting?Compare the rate of an enzymatic reaction using Trimethylphenylammonium Iodide vs. This compound.A significant primary KIE (kH/kD > 2) is observed.Confirms that the cleavage of a C-H/C-D bond on a methyl group is the slowest step in the catalytic cycle.
Does the enzyme active site change conformation near the methyl groups?Measure reaction rates and look for small changes between the deuterated and non-deuterated substrates.A small secondary KIE (kH/kD ≠ 1) is observed.Provides information about the structure and dynamics of the enzyme-substrate complex at the transition state.

Theoretical and Computational Investigations of Trimethylphenylammonium D9 Iodide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by the arrangement of its electrons. northwestern.edu Methods like Density Functional Theory (DFT) are employed to determine the electronic structure, which in turn governs the molecule's stability, geometry, and reactivity. sc.eduaps.orgrsc.org

For Trimethylphenylammonium-d9 Iodide, calculations would typically start with geometry optimization to find the lowest energy conformation of the ion pair. scirp.org DFT methods, such as the B3LYP hybrid functional combined with basis sets like 6-31G* or 6-311++G**, are commonly used to achieve a balance between accuracy and computational cost. escholarship.orgresearchgate.net These calculations yield crucial information about the molecule's electronic properties.

Key Electronic Properties:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The energy gap between HOMO and LUMO indicates the chemical reactivity and kinetic stability of the molecule. researchgate.netresearchgate.net For an ion pair like this compound, the HOMO is typically associated with the iodide anion, while the LUMO is located on the phenyltrimethylammonium (B184261) cation.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. scirp.org In the Trimethylphenylammonium cation, the positive charge is delocalized across the nitrogen atom and the aromatic ring, with the iodide anion showing a region of high negative potential. scirp.org

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer interactions between the cation and anion. researchgate.net It can quantify the nature and strength of non-covalent interactions, such as the ionic bond and potential weak hydrogen bonds between the deuterated methyl groups and the iodide ion.

Molecular Dynamics Simulations of Compound-Solvent and Compound-Surface Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comrsc.org These simulations provide a detailed view of how this compound interacts with its environment, such as solvent molecules or surfaces, which is crucial for understanding its behavior in realistic conditions.

Compound-Solvent Interactions: MD simulations in a solvent, typically water, can reveal information about solvation shells, ion pairing, and the dynamics of the compound in solution. mdpi.com The simulations would model the movement of the Trimethylphenylammonium and iodide ions surrounded by numerous solvent molecules. Force fields like OPLS-AA or AMBER are commonly used to define the potential energy of the system. mdpi.com Key findings from such simulations would include:

Radial Distribution Functions (RDFs): RDFs can be calculated to determine the probability of finding a solvent molecule at a certain distance from different parts of the cation or from the iodide anion. This helps in characterizing the structure of the solvation shells.

Ion Pairing Dynamics: Simulations can show whether the cation and anion remain as a tight ion pair, a solvent-separated ion pair, or exist as free ions in solution. The stability and lifetime of these states can be quantified. nih.gov

Rotational and Translational Diffusion: The diffusion coefficients of the ions can be calculated to understand their mobility within the solvent.

Compound-Surface Interactions: The interaction of this compound with surfaces is relevant for applications in materials science and catalysis. MD simulations can model the adsorption of the ion pair onto various surfaces (e.g., graphene, metal oxides, or self-assembled monolayers). These studies can elucidate:

The preferred orientation of the phenyl ring and the trimethylammonium group relative to the surface.

The nature of the binding forces (e.g., van der Waals, electrostatic).

The influence of the iodide counter-ion on the adsorption process.

The structure of the electrical double layer that forms at the solid-liquid interface. nih.gov

A study on related onium salts investigated the molecular dynamics in the solid state, revealing that the trimethylammonium group undergoes rapid methyl and trimethyl rotation at temperatures above 300 K. cdnsciencepub.com Below 150 K, these rotational motions are in the rigid lattice limit. cdnsciencepub.com Such simulations provide an atomistic picture of the dynamic processes that are often difficult to probe experimentally.

Computational Modeling of Spectroscopic Properties

Computational modeling is an indispensable tool for predicting and interpreting the spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. quantumsimulations.deyoutube.com

NMR Spectroscopy: For this compound, deuterium (B1214612) (²H) NMR is particularly informative. Computational simulations of ²H NMR spectra can be performed to model the effects of molecular motion on the spectral lineshapes at different temperatures. cdnsciencepub.com In a study of phenyltrimethylammonium-d9 iodide, simulated spectra were matched to experimental data to understand the dynamics of the molecule. cdnsciencepub.com The simulations allowed for the determination of activation energies for rotational motions.

Temperature (K)Trimethyl Rotation Rate (s⁻¹)Quadrupolar Splitting (kHz)Activation Energy (kJ/mol)
119 - 1861 x 10³ - 1.5 x 10⁶--
> 300Fast Rotation~11-
343 - 432--84.3 ± 0.6

This table presents simulated and derived data for trimethyl rotation in related onium salts, illustrating the type of information obtained from computational modeling of NMR spectra. Data adapted from studies on similar compounds. cdnsciencepub.com

IR Spectroscopy: The simulation of IR spectra is often done using DFT calculations to compute the vibrational frequencies and their corresponding intensities. goettingen-research-online.deunivie.ac.at These theoretical spectra can be compared with experimental FT-IR spectra to aid in the assignment of vibrational bands. mdpi.com For this compound, this would involve identifying the characteristic vibrational modes of the phenyl ring, the C-N bonds, and the C-D bonds of the deuterated methyl groups. Machine learning approaches are also emerging to accelerate the prediction of IR spectra with high accuracy. goettingen-research-online.de

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for simulating UV-Vis absorption spectra. mdpi.com These calculations provide information about the electronic transitions between molecular orbitals. researchgate.net By calculating the excitation energies and oscillator strengths, a theoretical spectrum can be generated and compared with experimental data to understand the electronic structure of the chromophore. researchgate.net For this compound, the primary absorption bands in the UV region would be due to π-π* transitions within the phenyl ring.

Future Research Directions and Unexplored Avenues for Trimethylphenylammonium D9 Iodide

Synthesis of Novel Deuterated Analogs with Specific Labeling Patterns

The currently available Trimethylphenylammonium-d9 Iodide features perdeuteration of the three methyl groups. nih.govscbt.com While useful, this "all-or-nothing" deuteration limits the subtlety of mechanistic investigations. A significant future direction lies in the design and synthesis of novel analogs with specific and strategic deuterium (B1214612) labeling patterns. There is a growing need for synthetic methods capable of achieving high levels of deuterium incorporation at specific sites with minimal isotopic impurities. d-nb.info

Research efforts could focus on preparing isotopologues with varying numbers of deuterated methyl groups (e.g., d3, d6) or with deuterium incorporated into the phenyl ring itself. The synthesis of such analogs would allow for a more detailed probing of kinetic isotope effects (KIEs) and the elucidation of reaction mechanisms. unam.mx For instance, comparing the reactivity of a d3-analog with a d6-analog could reveal cooperative effects between the methyl groups.

The synthesis of these novel compounds would likely rely on the use of specifically deuterated precursors. nih.govmdpi.com For example, the reaction of phenyl-dimethylamine with deuterated methyl iodide (CD₃I) would yield the d3-analog, while starting with d5-aniline could introduce deuterium into the aromatic ring. acs.org The development of scalable, high-purity synthetic routes to these building blocks is a critical challenge. d-nb.info

Table 1: Potential Deuterated Analogs of Trimethylphenylammonium Iodide and Synthetic Strategies

Analog NameDeuteration PatternPotential Synthetic PrecursorsResearch Application
Phenyl-d5-trimethylammonium IodideDeuterium on the phenyl ringd5-Aniline, Methyl IodideProbing aromatic interactions and electrophilic substitution reactions.
Trimethyl(d3)-phenylammonium IodideOne deuterated methyl groupPhenyl-dimethylamine, CD₃IIsolating the kinetic isotope effect of a single methyl group.
Trimethyl(d6)-phenylammonium IodideTwo deuterated methyl groupsPhenyl-methylamine, CD₃IStudying cumulative isotopic effects.
(Trideuteriomethyl)dimethyl-phenylammonium IodideSpecific labeling for NMRPhenyl-dimethylamine, CD₃ISimplifying NMR spectra for structural and dynamic studies. researchgate.net

Integration with Advanced Spectroscopic Techniques for Real-Time Mechanistic Probes

This compound and its future, specifically labeled analogs are ideal candidates for integration with a suite of advanced spectroscopic techniques to probe reaction dynamics in real time. The unique vibrational frequency of the carbon-deuterium (C-D) bond allows it to be distinguished from C-H bonds using infrared or Raman spectroscopy, providing a clear spectral window to monitor chemical transformations. unam.mx

In Nuclear Magnetic Resonance (NMR) spectroscopy, selective deuteration serves to simplify complex spectra, enabling more precise studies of molecular structure and dynamics. researchgate.net Future studies could employ 2D-NMR techniques on specifically labeled Trimethylphenylammonium analogs to map out intermolecular interactions in solution or within complex matrices.

While already a staple in mass spectrometry (MS) for quantitative analysis clearsynth.comaptochem.com, future applications could move beyond its role as a simple internal standard. High-resolution MS, coupled with specifically deuterated analogs, can be used to dissect complex fragmentation patterns, providing valuable structural information on reaction intermediates and products. researchgate.net Time-resolved spectroscopic techniques could track the evolution of deuterated and non-deuterated species simultaneously, allowing for direct measurement of kinetic isotope effects and the observation of short-lived transition states. nih.gov

Table 2: Advanced Spectroscopic Applications for Deuterated Trimethylphenylammonium Analogs

Spectroscopic TechniqueInformation GainedAdvantage of Deuteration
NMR Spectroscopy Molecular structure, dynamics, intermolecular interactions.Simplification of proton spectra, probing specific sites. researchgate.net
Vibrational Spectroscopy (IR/Raman) Real-time monitoring of bond breaking/formation.C-D stretch provides a unique, unobscured spectral window. unam.mx
High-Resolution Mass Spectrometry (HRMS) Identification of intermediates, fragmentation pathways.Differentiating isobaric species, confirming reaction mechanisms. researchgate.net
Time-Resolved Fluorescence/Pump-Probe Spectroscopy Excited state dynamics, energy transfer, reaction kinetics.Probing the influence of isotopic substitution on photophysical processes. scian.cl

Expanding Applications in Materials Science and Interface Chemistry

The unique physicochemical properties of quaternary ammonium (B1175870) salts make them valuable in materials science as phase-transfer catalysts, surfactants, and components of ionic liquids. The substitution of hydrogen with deuterium, while chemically subtle, can induce significant changes in non-covalent interactions, such as hydrogen bonding and van der Waals forces. rsc.orgacs.org These "isotopic effects" can alter the bulk properties of materials, including their thermal stability, conductivity, and phase transition temperatures. rsc.orgresearchgate.net

An unexplored avenue is the use of this compound and its analogs as components in advanced functional materials. For example, quaternary ammonium ions are used to modify the surfaces of perovskite materials in solar cells. researchgate.net Investigating how deuteration of the ammonium salt affects the efficiency, stability, and charge transport properties of these devices is a promising research direction. Similarly, in covalent organic frameworks (COFs) designed for ion conduction, deuterating the mobile charge carrier could influence conductivity and ion-hopping mechanisms. researchgate.net

The compound could also serve as a powerful probe for studying interfacial phenomena. Techniques like neutron reflectometry are highly sensitive to isotopic substitution and could be used to determine the precise orientation and distribution of deuterated trimethylphenylammonium ions at solid-liquid or liquid-air interfaces, which is crucial for understanding lubrication, corrosion inhibition, and the formation of self-assembled monolayers.

Table 3: Potential Materials Science Applications and Hypothesized Deuteration Effects

Application AreaMaterial SystemHypothesized Effect of DeuterationInvestigation Technique
Organic Electronics Perovskite Solar CellsAltered device stability and efficiency due to modified interfacial interactions. researchgate.netCurrent-Voltage (I-V) measurements, Impedance Spectroscopy.
Ion-Conducting Materials Covalent Organic Frameworks (COFs)Modified ionic conductivity and activation energy for ion transport. researchgate.netElectrochemical Impedance Spectroscopy.
Polymer Science Polymer-Surfactant CompositesChanges in polymer-surfactant interactions, affecting bulk mechanical properties.Neutron Scattering, Rheology.
Surface Chemistry Self-Assembled MonolayersDifferent packing densities and ordering at interfaces.Neutron Reflectometry, Atomic Force Microscopy (AFM).

Development of Predictive Models for Isotopic Effects in Complex Systems

The kinetic isotope effect (KIE) is a cornerstone of physical organic chemistry for elucidating reaction mechanisms. nih.govportico.org The replacement of hydrogen with the heavier deuterium isotope can significantly slow down reactions where a C-H bond is broken in the rate-determining step. unam.mxnih.gov this compound and its specifically labeled analogs represent an excellent model system for studying and, crucially, predicting the magnitude of these effects.

A significant frontier is the development of robust computational models that can accurately predict KIEs in complex chemical or biological systems. osti.gov Future research should focus on combining experimental KIE measurements, obtained using the novel analogs and advanced spectroscopic methods described above, with high-level quantum mechanical calculations (e.g., Density Functional Theory, DFT).

These integrated experimental-computational studies would aim to build predictive models that go beyond simple bond-breaking events. osti.gov The models would need to account for secondary isotope effects, changes in solvation, and quantum tunneling phenomena. The ultimate goal is to create a framework that allows researchers to predict how isotopic substitution at any position in a molecule will affect its reactivity and physical properties, a tool that would be invaluable in fields ranging from drug design to catalysis. researchgate.net

Table 4: Parameters for Predictive Modeling of Isotopic Effects

Model Input ParameterExperimental Data for ValidationPredicted Outcome
Molecular Geometry & Vibrational Frequencies NMR, IR/Raman, and X-ray crystallography data on deuterated analogs.Zero-point energy (ZPE) differences between isotopologues.
Transition State Structures Kinetic data from real-time spectroscopic monitoring of reactions.Primary and secondary kinetic isotope effects (KIEs). nih.gov
Solvation Models Spectroscopic shifts in different solvents, solubility measurements.Equilibrium isotope effects (EIEs) in different media.
Reaction Coordinates Experimentally determined reaction rates for a series of analogs.Quantitative prediction of reaction rates and product distributions. osti.gov

Q & A

Basic Research Questions

Q. What characterization methods are recommended to confirm the structural integrity of Trimethylphenylammonium-d9 Iodide?

  • Methodological Answer : Use X-ray diffraction (XRD) to confirm crystallinity and lattice parameters , attenuated total reflectance Fourier-transform infrared spectroscopy (ATR-FTIR) for functional group identification, and thermogravimetric analysis (TGA) to assess thermal stability and decomposition profiles. Isotopic purity of the deuterated methyl groups can be validated via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Q. How does the synthesis route influence the electronic properties of this compound?

  • Methodological Answer : Solution-based methods (e.g., alkylation of phenylamine derivatives with deuterated methyl iodide) yield materials with lower carrier concentrations and n-type behavior, while solid-state reactions under controlled oxidation conditions produce p-type semiconductors due to doping effects. Compare resistivity and Hall-effect measurements to correlate synthesis with charge transport properties .

Q. What precautions are critical for handling this compound in laboratory settings?

  • Methodological Answer : Follow SDS guidelines: use nitrile gloves, fume hoods for ventilation, and dust masks to prevent inhalation. Store in airtight, light-resistant containers at room temperature. In case of spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Q. How does pH affect the stability of this compound in aqueous solutions?

  • Methodological Answer : The compound is stable in acidic conditions (pH < 7) but undergoes hydrolysis in basic media (pH > 9), releasing deuterated trimethylamine and phenyl iodide derivatives. Monitor stability using UV-Vis spectroscopy and pH-static experiments .

Advanced Research Questions

Q. What role does deuteration play in enhancing the utility of this compound for spectroscopic studies?

  • Methodological Answer : Deuteration reduces vibrational interference in NMR and IR spectra, improving resolution for mechanistic studies (e.g., reaction intermediates in catalysis). Compare deuterated vs. non-deuterated analogs using time-resolved spectroscopy to quantify isotopic effects on reaction kinetics .

Q. How can thermal phase transitions of this compound impact perovskite solar cell performance?

  • Methodological Answer : Temperature-dependent XRD reveals structural transitions (e.g., tetragonal to cubic phases) that alter charge carrier mobility. Pair with differential scanning calorimetry (DSC) to correlate phase changes with device efficiency losses in mesostructured solar cells .

Q. What advanced reduction processes (ARPs) utilize this compound as an iodide source for degrading persistent pollutants?

  • Methodological Answer : In VUV/sulfite systems, the compound acts as a controlled iodide donor, generating reactive radicals (e.g., ēaq⁻, ·H) for PFAS degradation. Optimize iodide concentration (0.1–1 mM) and monitor defluorination via ion chromatography and ¹⁹F NMR .

Q. How can isotopic impurities in this compound lead to contradictory results in tracer studies?

  • Methodological Answer : Residual non-deuterated methyl groups (>5%) can skew isotopic labeling results. Use high-resolution LC-MS and isotopic ratio mass spectrometry (IRMS) to quantify impurities. Calibrate experiments with synthetic standards of known deuteration levels .

Q. What computational and experimental approaches validate the vapor pressure of this compound for vacuum deposition applications?

  • Methodological Answer : Estimate vapor pressure via isothermal TGA using the Langmuir equation. Compare with density functional theory (DFT) calculations of sublimation enthalpy. Validate with quartz crystal microbalance (QCM) measurements during thin-film deposition .

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